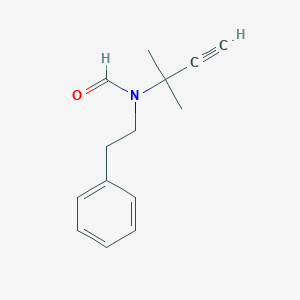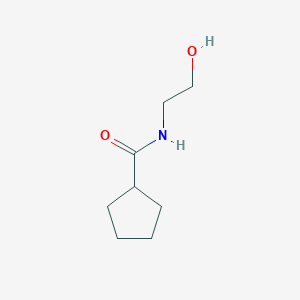
Methanesulfinic acid, propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfinic acid, propyl ester is an organic compound with the molecular formula C4H10O2S. It is an ester derived from methanesulfinic acid and propanol. This compound is part of the broader class of sulfinic acid esters, which are known for their diverse chemical reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methanesulfinic acid, propyl ester can be synthesized through the esterification of methanesulfinic acid with propanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
CH3SO2H+C3H7OH→CH3SO2OC3H7+H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous processes where methanesulfinic acid and propanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: Methanesulfinic acid, propyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to methanesulfinic acid and propanol.
Oxidation: The ester can be oxidized to form sulfonic acid derivatives.
Reduction: Under specific conditions, the ester can be reduced to form sulfides.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Methanesulfinic acid and propanol.
Oxidation: Methanesulfonic acid derivatives.
Reduction: Sulfides.
Applications De Recherche Scientifique
Methanesulfinic acid, propyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of methanesulfinic acid, propyl ester involves its reactivity as an ester. In biological systems, it may interact with enzymes and proteins, leading to various biochemical effects. The ester bond can be hydrolyzed by esterases, releasing methanesulfinic acid and propanol, which can further participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Methanesulfinic acid, propyl ester can be compared with other sulfinic acid esters such as:
Methanesulfinic acid, ethyl ester: Similar in structure but with an ethyl group instead of a propyl group.
Methanesulfinic acid, isopropyl ester: Contains an isopropyl group, leading to different physical and chemical properties.
Methanesulfonic acid, propyl ester: An oxidized form with a sulfonic acid group instead of a sulfinic acid group.
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct reactivity and applications compared to other sulfinic and sulfonic acid esters.
Propriétés
Numéro CAS |
52693-45-5 |
|---|---|
Formule moléculaire |
C4H10O2S |
Poids moléculaire |
122.19 g/mol |
Nom IUPAC |
propyl methanesulfinate |
InChI |
InChI=1S/C4H10O2S/c1-3-4-6-7(2)5/h3-4H2,1-2H3 |
Clé InChI |
DVPUXGOWEKHZJY-UHFFFAOYSA-N |
SMILES canonique |
CCCOS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea](/img/structure/B14638843.png)
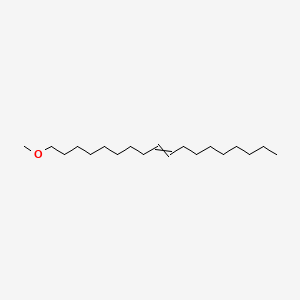
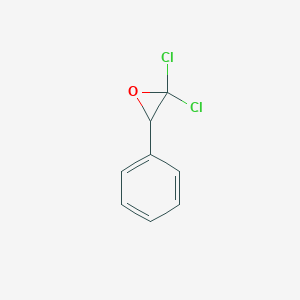

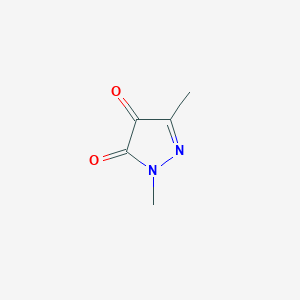
![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)
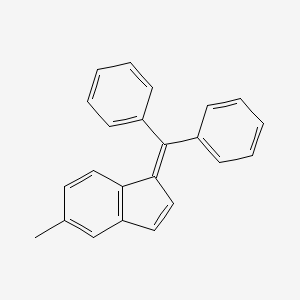
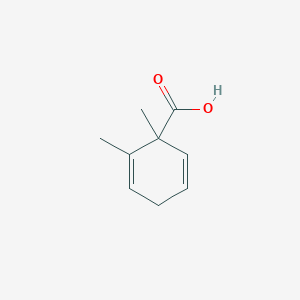
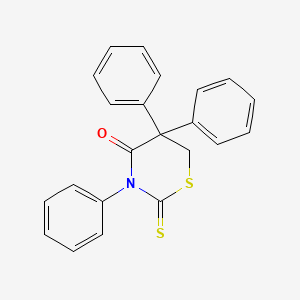
![N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide](/img/structure/B14638891.png)
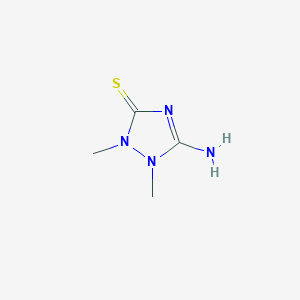
![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
